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molecular formula C20H4Cl4I4O5 B1218424 Rose Bengal lactone CAS No. 4159-77-7

Rose Bengal lactone

Cat. No. B1218424
M. Wt: 973.7 g/mol
InChI Key: VDNLFJGJEQUWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04400249

Procedure details

1 gr of tabersonine was dissolved in 150 ml of methanol containing 0.0066% (weight/volume) of Rose Bengal as a photosensitizer. 2 ml of NaOH 2 N and 1.5 ml of triethyl phosphite were added and irradiation was provided with a tungsten lamp of 300 W for about 50 minutes, maintaining a constant flow of oxygen equal to 5-10 l/hour and a temperature of 20° C. in the solution. After the reaction was complete, the solution was concentrated to a residue under reduced pressure, taken up with chloroform and filtered on neutral alumina. The solvent was dry evaporated, the residue was taken up with 20 ml of glacial AcOH and 2 gr of AcONa.3H2O, 150 ml of methanol was added and dilution was made to 300 ml with water, then refluxing was conducted for 15 minutes. The solution was cooled, alkalized at pH 8.5-9 with concentrated ammonium hydroxide and extracted with chloroform. The organic extracts were combined, washed with water, dried on sodium sulfate, filtered and concentrated into a residue. The residue was recrystallized from methanol. 600 mgr of Δ14 -vincamine (yield of 57%) and 200 mgr of Δ14 -16-epivincamine (yield of 19%) were obtained. The physico-chemical data of the obtained products were identical to those of corresponding reference compounds.
Name
tabersonine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Rose Bengal
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
vincamine
Yield
57%
Name
16-epivincamine
Yield
19%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C@:3]12[CH:14]=[CH:13][CH2:12][N:9]3[CH2:10][CH2:11][C@@:7]4([C:15]5[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=5[NH:21][C:6]4=[C:5]([C:22]([O:24][CH3:25])=[O:23])[CH2:4]1)[C@H:8]23.[OH-].[Na+].P(OCC)(OCC)[O:29]CC.O=O>CO.C1C(I)=C(O)C(I)=C2OC3C(C4(OC(=O)C5C(Cl)=C(Cl)C(Cl)=C(Cl)C4=5)C=12)=CC(I)=C(O)C=3I>[CH3:1][CH2:2][C@:3]12[CH2:4][C@:5]([OH:29])([C:22]([O:24][CH3:25])=[O:23])[N:21]3[C:6]4=[C:7]([CH2:11][CH2:10][N:9]([C@@H:8]14)[CH2:12][CH2:13][CH2:14]2)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=13.[CH3:1][CH2:2][C:3]12[CH2:4][C:5]([OH:29])([C:22]([O:24][CH3:25])=[O:23])[N:21]3[C:6]4=[C:7]([C:15]5[C:20]3=[CH:19][CH:18]=[CH:17][CH:16]=5)[CH2:11][CH2:10][N:9]([CH:8]14)[CH2:12][CH2:13][CH2:14]2 |f:1.2|

Inputs

Step One
Name
tabersonine
Quantity
1 g
Type
reactant
Smiles
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C=5C=CC=CC5N3)C(=O)OC
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Rose Bengal
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiation
CUSTOM
Type
CUSTOM
Details
was provided with a tungsten lamp of 300 W for about 50 minutes
Duration
50 min
CUSTOM
Type
CUSTOM
Details
a temperature of 20° C.
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to a residue under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered on neutral alumina
CUSTOM
Type
CUSTOM
Details
The solvent was dry
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated into a residue
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
15 min
Name
vincamine
Type
product
Smiles
CC[C@@]12CCCN3[C@@H]1C4=C(C=5C=CC=CC5N4[C@](C2)(C(=O)OC)O)CC3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%
Name
16-epivincamine
Type
product
Smiles
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04400249

Procedure details

1 gr of tabersonine was dissolved in 150 ml of methanol containing 0.0066% (weight/volume) of Rose Bengal as a photosensitizer. 2 ml of NaOH 2 N and 1.5 ml of triethyl phosphite were added and irradiation was provided with a tungsten lamp of 300 W for about 50 minutes, maintaining a constant flow of oxygen equal to 5-10 l/hour and a temperature of 20° C. in the solution. After the reaction was complete, the solution was concentrated to a residue under reduced pressure, taken up with chloroform and filtered on neutral alumina. The solvent was dry evaporated, the residue was taken up with 20 ml of glacial AcOH and 2 gr of AcONa.3H2O, 150 ml of methanol was added and dilution was made to 300 ml with water, then refluxing was conducted for 15 minutes. The solution was cooled, alkalized at pH 8.5-9 with concentrated ammonium hydroxide and extracted with chloroform. The organic extracts were combined, washed with water, dried on sodium sulfate, filtered and concentrated into a residue. The residue was recrystallized from methanol. 600 mgr of Δ14 -vincamine (yield of 57%) and 200 mgr of Δ14 -16-epivincamine (yield of 19%) were obtained. The physico-chemical data of the obtained products were identical to those of corresponding reference compounds.
Name
tabersonine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Rose Bengal
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
vincamine
Yield
57%
Name
16-epivincamine
Yield
19%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C@:3]12[CH:14]=[CH:13][CH2:12][N:9]3[CH2:10][CH2:11][C@@:7]4([C:15]5[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=5[NH:21][C:6]4=[C:5]([C:22]([O:24][CH3:25])=[O:23])[CH2:4]1)[C@H:8]23.[OH-].[Na+].P(OCC)(OCC)[O:29]CC.O=O>CO.C1C(I)=C(O)C(I)=C2OC3C(C4(OC(=O)C5C(Cl)=C(Cl)C(Cl)=C(Cl)C4=5)C=12)=CC(I)=C(O)C=3I>[CH3:1][CH2:2][C@:3]12[CH2:4][C@:5]([OH:29])([C:22]([O:24][CH3:25])=[O:23])[N:21]3[C:6]4=[C:7]([CH2:11][CH2:10][N:9]([C@@H:8]14)[CH2:12][CH2:13][CH2:14]2)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=13.[CH3:1][CH2:2][C:3]12[CH2:4][C:5]([OH:29])([C:22]([O:24][CH3:25])=[O:23])[N:21]3[C:6]4=[C:7]([C:15]5[C:20]3=[CH:19][CH:18]=[CH:17][CH:16]=5)[CH2:11][CH2:10][N:9]([CH:8]14)[CH2:12][CH2:13][CH2:14]2 |f:1.2|

Inputs

Step One
Name
tabersonine
Quantity
1 g
Type
reactant
Smiles
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C=5C=CC=CC5N3)C(=O)OC
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Rose Bengal
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiation
CUSTOM
Type
CUSTOM
Details
was provided with a tungsten lamp of 300 W for about 50 minutes
Duration
50 min
CUSTOM
Type
CUSTOM
Details
a temperature of 20° C.
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to a residue under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered on neutral alumina
CUSTOM
Type
CUSTOM
Details
The solvent was dry
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried on sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated into a residue
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
15 min
Name
vincamine
Type
product
Smiles
CC[C@@]12CCCN3[C@@H]1C4=C(C=5C=CC=CC5N4[C@](C2)(C(=O)OC)O)CC3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%
Name
16-epivincamine
Type
product
Smiles
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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